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N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide

Kinase inhibitor scaffold Structure-activity relationship Hinge-binding motif

Researchers seeking a defined hinge-binding scaffold for kinome selectivity profiling often face limited access to halogenated isosteres of known inhibitors. N-(5-Benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide addresses this gap as a 2-chloropyridine-4-carboxamide building block structurally adjacent to the c-Raf inhibitor ZM-336372, with a chlorine atom that enables halogen-bond donor studies in kinase active sites. • Halogen-Bond Probe: 2-chloropyridine motif provides a defined halogen-bond donor absent in non-halogenated analogs for X-ray crystallography and ITC studies. • Library Enumeration Ready: Benzamido-phenyl side chain permits straightforward parallel synthesis modifications for kinome-wide selectivity mapping. • Reliable Supply: Available from stock with batch-specific analytical documentation; custom synthesis options for gram-scale requirements.

Molecular Formula C20H16ClN3O2
Molecular Weight 365.82
CAS No. 1252516-34-9
Cat. No. B2780683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide
CAS1252516-34-9
Molecular FormulaC20H16ClN3O2
Molecular Weight365.82
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)Cl
InChIInChI=1S/C20H16ClN3O2/c1-13-7-8-16(23-19(25)14-5-3-2-4-6-14)12-17(13)24-20(26)15-9-10-22-18(21)11-15/h2-12H,1H3,(H,23,25)(H,24,26)
InChIKeyKFLHTIBJGZNRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide: Identity & Procurement Baseline


N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide (CAS 1252516-34-9) is a synthetic small molecule with the molecular formula C20H16ClN3O2 and a molecular weight of 365.82 g/mol . It contains a 2-chloropyridine-4-carboxamide core linked to a 5-benzamido-2-methylphenyl motif. This architectural arrangement places it within the class of bis-amide kinase inhibitor scaffolds, structurally adjacent to the well-characterized c-Raf inhibitor ZM-336372 (N-[5-(3-dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide) [1]. However, the target compound replaces ZM-336372's 4-hydroxybenzamide moiety with a 2-chloropyridine-4-carboxamide group, a substitution that is expected to alter hydrogen-bonding patterns, lipophilicity, and target engagement profiles—though direct biological characterization data remain absent from the peer-reviewed and patent literature as of the search date.

Halogen-bonding probe context: 2-chloropyridine motif supports kinase hinge-binding research
Scaffold-hopping core: bis-amide structure enables parallel library synthesis for selectivity profiling
Characterization baseline: no pre-existing biological activity data; requires de novo kinase profiling

Why This Compound Cannot Be Substituted by Generic Analogs


Within the benzamido-phenyl-pyridinecarboxamide chemotype, minor structural perturbations at the terminal aryl ring have been shown to dramatically shift kinase selectivity profiles. For instance, the 4-hydroxybenzamide of ZM-336372 yields potent c-Raf inhibition (IC50 = 70 nM) with off-target activity at p38α/SAPK2α (IC50 = 2 µM), whereas replacement with a 2-chloropyridine-4-carboxamide—as in the target compound—introduces a heteroaryl chlorine that can engage halogen-bond interactions with kinase hinge regions and alter pKa-dependent solubility [1][2]. Although quantitative selectivity data for the target compound are unavailable, the precedent that a single functional-group change can invert kinase selectivity (e.g., c-Raf vs. p38) means that generic substitution by a “similar” benzamido-pyridinecarboxamide without explicit comparative data would be scientifically unjustified and could lead to erroneous target engagement conclusions in screening campaigns.

Terminal ring substituent changes can profoundly alter kinase hinge-binding; generic analog substitution is unreliable without direct comparative data.
Predicted increase in lipophilicity relative to close analogs may reduce aqueous solubility and enhance non-specific binding, affecting assay interpretation.
No biological characterization data exist for this compound; activity profiles of structural analogs (e.g., c-Raf inhibitor ZM-336372) should not be assumed transferable.

Comparative Evidence vs. Closest Analogs


Halogen-Bonding Motif Divergence vs. ZM-336372

The target compound differs from the reference c-Raf inhibitor ZM-336372 by substitution of the 4-hydroxybenzamide group with a 2-chloropyridine-4-carboxamide. This replaces a hydrogen-bond donor (phenol OH) and acceptor (amide carbonyl) arrangement with a pyridine nitrogen and chlorine atom. In kinase inhibitor design, such 2-chloropyridine motifs are known to form halogen bonds with backbone carbonyls in the hinge region, a interaction absent in ZM-336372 [1]. No direct head-to-head kinase panel data exist for the target compound, so this evidence relies on class-level structural inference.

Hinge-binding motif
Class-level inference
Target 2-Cl-Pyridine
vs
ZM-336372 4-OH-Benzamide
May redirect kinase selectivity via halogen bonding
Structural comparison only; no head-to-head kinase panel data
Kinase inhibitor scaffold Structure-activity relationship Hinge-binding motif

Lipophilicity & Solubility Shift

Calculation-based comparison (using the fragment constant method) estimates that replacing the 4-hydroxybenzamide of ZM-336372 (clogP ≈ 3.2) with the 2-chloropyridine-4-carboxamide of the target compound increases clogP by approximately 0.8–1.2 log units, owing to the chlorine atom and loss of the phenolic OH [1]. This shift predicts reduced aqueous solubility by 5- to 15-fold for the target compound relative to ZM-336372, assuming similar molecular weight. No experimental solubility data are available.

Lipophilicity shift
Data to verify
+0.8–1.2
ΔclogP (estimated)
Solubility reduction ~5–15×
May alter permeability and non-specific binding
In silico estimation; no experimental LogD or solubility data
Drug-likeness LogP Aqueous solubility

Absence of Biological Activity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents as of 2026-04-29 returned no quantitative IC50, Ki, EC50, or target engagement data for N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide [1]. In contrast, the structural analog ZM-336372 has well-documented kinase inhibition profiles: c-Raf IC50 = 70 nM, p38α IC50 = 2 µM, and >50-fold selectivity over a panel of 20+ kinases at 50 µM [2]. This complete absence of biological data for the target compound means that any claim of kinase activity, selectivity, or cellular efficacy is unsupported.

Activity data
Data to verify
No data found
Comparator: ZM-336372 has documented c-Raf/p38α IC50 values
Procurement requires de novo characterization
Literature search across PubMed, ChEMBL, BindingDB, PubChem
Biological characterization gap Selectivity profiling Procurement risk

Recommended Application Scenarios


Halogen-Bonding Probe for Kinase-Hinge Studies

The 2-chloropyridine motif of this compound provides a defined halogen-bond donor that is absent in the non-halogenated analog ZM-336372 [1]. This makes the compound a useful isosteric comparator in biophysical studies (e.g., X-ray crystallography or ITC) aimed at quantifying the energetic contribution of chlorine–backbone carbonyl interactions in kinase active sites, provided that a suitable kinase target is first identified through screening [2].

Scaffold-Hopping Core for Kinase Library Design

Because the 2-chloropyridine-4-carboxamide core is a recognized hinge-binding fragment in multiple kinase inhibitor chemotypes, this compound can serve as a core scaffold for library enumeration. Its benzamido-phenyl side chain permits straightforward parallel synthesis modifications, enabling exploration of selectivity determinants across the kinome [1]. Procurement is justified as a synthetic starting material rather than a pre-validated probe.

Negative Control for ZM-336372-Based Studies

Given the structural similarity to ZM-336372 but the predicted divergence in kinase-binding mode due to the 2-chloropyridine substitution, this compound may function as a matched negative control in experiments where ZM-336372 is the active probe. However, this use requires empirical confirmation that the target compound is indeed inactive (or has a distinct profile) against the kinase of interest [1]. Direct binding or inhibition assays must precede deployment as a negative control.

Application
Selection Property
Validation Focus
Halogen-bonding probe for kinase hinge studies
2-Chloropyridine halogen-bond donor
Biophysical binding confirmation
Scaffold-hopping core for kinase library design
Modifiable bis-amide scaffold
Kinome selectivity screening
Matched negative control for Raf inhibitor studies
Structural analogy with divergent hinge-binding mode
Empirical inactivity confirmation against target kinase
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